Polyamide Thermal Stability: Phenoxy-Substituted Diamines Yield Higher Tg Than Phenylthio Analogs
In the synthesis of wholly aromatic polyamides (aramids), the use of 4-phenoxy-m-phenylenediamine as a monomer results in materials with glass transition temperatures (Tg) that are significantly higher than those derived from the closely related 4-phenylthio-m-phenylenediamine. This is attributed to the phenoxy group’s contribution to chain stiffness and intermolecular interactions [1]. The quantitative differentiation is summarized in the comparison table below.
| Evidence Dimension | Glass Transition Temperature (Tg) of derived aramids |
|---|---|
| Target Compound Data | Aramids synthesized from 4-phenoxy-m-phenylenediamine: Tg range 195–255 °C (specific values dependent on diacid co-monomer) |
| Comparator Or Baseline | Aramids synthesized from 4-phenylthio-m-phenylenediamine: Tg range generally lower within the same co-monomer set |
| Quantified Difference | Phenoxy pendant aramids exhibit consistently higher Tg values than phenylthio pendant aramids (exact numerical difference not specified but trend is clear from the reported ranges) |
| Conditions | Polycondensation with aromatic diacids; measurement via standard thermal analysis |
Why This Matters
For procurement of diamine monomers for high-performance polymers, the phenoxy-substituted variant offers enhanced thermal stability relative to sulfur-containing analogs, enabling material selection for elevated temperature applications.
- [1] Kakimoto M, Yoneyama M, Imai Y. Preparation and properties of polyamides from 4-phenoxy- and 4-phenylthio-m-phenylenediamine and both aromatic and aliphatic diacids. J Polym Sci Part A. 1988;26:149-157. View Source
